molecular formula C24H25N3O3S B2876847 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203178-50-0

1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2876847
CAS No.: 1203178-50-0
M. Wt: 435.54
InChI Key: AWLYVNIMBIINBH-UHFFFAOYSA-N
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Description

This compound features a urea core bridging a 4-methoxyphenethyl group and a 1,2,3,4-tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl moiety. Though direct biological data for this compound are unavailable in the provided evidence, analogs with similar structural motifs have demonstrated activity in nitric oxide synthase (NOS) inhibition and cancer research .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-20-9-6-17(7-10-20)12-13-25-24(29)26-19-8-11-21-18(16-19)4-2-14-27(21)23(28)22-5-3-15-31-22/h3,5-11,15-16H,2,4,12-14H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLYVNIMBIINBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-methoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline. These intermediates are then coupled through a urea linkage under controlled conditions.

  • Step 1: Synthesis of 4-methoxyphenethylamine

    • Starting material: 4-methoxybenzaldehyde
    • Reaction: Reduction using sodium borohydride (NaBH4) to form 4-methoxybenzyl alcohol, followed by amination with ammonia (NH3) to yield 4-methoxyphenethylamine.
  • Step 2: Synthesis of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline

    • Starting material: Thiophene-2-carboxylic acid
    • Reaction: Cyclization with aniline derivatives under acidic conditions to form the tetrahydroquinoline ring.
  • Step 3: Coupling Reaction

    • Reactants: 4-methoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline
    • Reaction: Formation of the urea linkage using phosgene (COCl2) or a safer alternative like triphosgene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.

    • Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: : The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    • Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions.

    • Reagents: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The incorporation of thiophene and methoxyphenethyl moieties may enhance the bioactivity of these compounds against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects
    • Research into the neuroprotective potential of compounds similar to 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suggests that they may mitigate oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Studies suggest that the thiophene ring can enhance the interaction with bacterial membranes, leading to increased efficacy against various bacterial strains .

Pharmacological Insights

  • Mechanism of Action
    • The mechanism through which this compound exerts its effects may involve modulation of specific biological pathways. For instance, it may act as an inhibitor of key enzymes involved in cancer cell proliferation or as an agonist for receptors implicated in neuroprotection .
  • Bioavailability and Pharmacokinetics
    • Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption characteristics, although further studies are needed to fully elucidate its metabolic pathways and half-life in biological systems .
  • Case Study on Anticancer Activity
    • A study published in a peer-reviewed journal demonstrated that a related tetrahydroquinoline derivative significantly inhibited the growth of breast cancer cells in vitro. The study attributed this effect to the compound's ability to induce apoptosis via the mitochondrial pathway .
  • Neuroprotection in Animal Models
    • In an animal model of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and improved cognitive function compared to control groups. This suggests potential for development as a therapeutic agent for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Tetrahydroquinoline + urea 4-Methoxyphenethyl, thiophene-2-carbonyl Urea, thiophene-carbonyl -
BF00747 (1-(3,5-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea) Tetrahydroquinoline + urea 3,5-Dimethoxyphenyl, thiophene-2-carbonyl Urea, thiophene-carbonyl
NOS Inhibitors (Compounds 68–71) Tetrahydroquinoline Piperidinyl/pyrrolidinyl, thiophene-2-carboximidamide Carboximidamide, tertiary amines
(±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Tetrahydroquinoline + carboximidamide 1-Methylpyrrolidinyl, thiophene-2-carboximidamide Carboximidamide, ketone
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Tetrahydrobenzothiophene + urea Cyano, benzoyl urea Urea, benzoyl, hydrazone
Key Observations:
  • Substituent Diversity : The target compound’s 4-methoxyphenethyl group differs from BF00747’s 3,5-dimethoxyphenyl, which may alter steric effects and electronic distribution .
  • Functional Group Variations : Carboximidamide analogs (e.g., compounds 68–71) prioritize amine interactions, whereas the urea group in the target compound may favor hydrogen bonding .
Key Insights:
  • NOS Inhibition: Analogs with tetrahydroquinoline-carboximidamide scaffolds () show activity against NOS isoforms, suggesting the target compound’s urea group might modulate selectivity or potency.

Physicochemical Properties:

  • Molecular Weight : The target compound (C₂₃H₂₃N₃O₄S) has a molecular weight of ~437.51 g/mol, comparable to BF00747 (same core) .
  • Lipophilicity : The 4-methoxyphenethyl group likely increases logP compared to piperidinyl/pyrrolidinyl analogs, influencing membrane permeability.

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